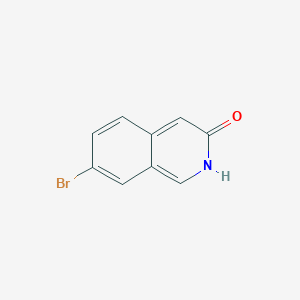

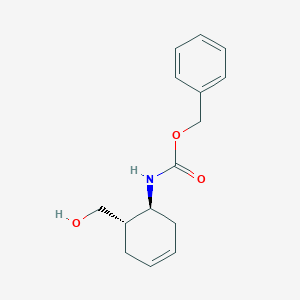

Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Enantioselective Synthesis Analysis

The enantioselective synthesis of benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate derivatives is a topic of interest due to their relevance in medicinal chemistry. One study describes the synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, which is an intermediate for CCR2 antagonists. The key step in this synthesis is an iodolactamization, which yields a highly functionalized lactam. This process was optimized to a single-pot transformation, increasing efficiency .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For instance, a study on the synthesis of co-crystals involving trans-4-[(2-amino-3,5-dibrobenzyl) amino] cyclohexanol with hydroxyl benzoic acids utilized X-ray single-crystal analysis, fluorescence spectroscopy, and thermal analysis. These co-crystals showed a three-dimensional hydrogen-bonded network in the crystal lattice, which is crucial for understanding the molecular interactions and stability of such compounds .

Chemical Reactions Analysis

Chemical reactions involving benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate analogs have been explored in various contexts. For example, the synthesis of alkyl N-(1-cyclohex-3-enyl)carbamates from cyclohex-3-ene carboxylic acid via Curtius rearrangement has been reported. This synthesis involved a series of transformations, including iodination and epoxidation, leading to oxygenated cyclohexylamino building blocks .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate are influenced by their molecular structure. The co-crystal strategy, as mentioned in one study, can enhance the solubility of the active pharmaceutical ingredient, which is a significant property for drug development. The solubility of the co-crystals followed the order: co-crystal 1 > 2 > 3, indicating that molecular interactions and co-crystal formation can be used to modulate physical properties .

Aplicaciones Científicas De Investigación

Enantioselective Synthesis and Transformations

Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate and its derivatives are crucial intermediates in the synthesis of various biologically active compounds. The enantioselective synthesis of such compounds, like benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, is pivotal for developing potent CCR2 antagonists. Such synthesis often involves intricate steps like iodolactamization to yield highly functionalized products (Campbell et al., 2009). Furthermore, the production of benzene from low-temperature oxidation of cyclohexane derivatives, including cyclohexene and cyclohexa-1,3-diene, is an essential area of research, highlighting the importance of these compounds in understanding combustion and auto-ignition processes (Lemaire et al., 2001).

Catalysis and Chemical Transformations

These compounds also play a significant role in catalysis and chemical transformations. The Curtius rearrangement of cyclohex-3-ene carboxylic acid, leading to the synthesis of various benzyl N-(1-cyclohex-3-enyl)carbamates, is a testament to the versatility of these compounds in synthesizing valuable oxygenated cyclohexylamino building blocks (Gómez-Sánchez & Marco-Contelles, 2005). Additionally, the hydrodeoxygenation of benzyl alcohol over a copper chromite catalyst is a crucial reaction in understanding the hydrogenolysis and reaction pathways of various related compounds (Deutsch & Shanks, 2012).

Liquid Crystals and Mesomorphic Properties

The study of 3-aryl- or 3-(trans-4-alkylcyclohexyl)- 6-arylcyclohex-2-enones and their transformations into liquid crystalline compounds further underscores the significance of benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate and its derivatives. These compounds are prepared through the condensation of Mannich salts or trans-4-alkylcyclohexyl 2-bromoethyl ketones, demonstrating their role in advanced material science and liquid crystal technology (Bezborodov et al., 2001).

Propiedades

IUPAC Name |

benzyl N-[(1S,6S)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-7,13-14,17H,8-11H2,(H,16,18)/t13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHBEOTYCFUFAS-KGLIPLIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1CO)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@@H]([C@H]1CO)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641007 |

Source

|

| Record name | Benzyl [(1S,6S)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate | |

CAS RN |

213672-73-2 |

Source

|

| Record name | Benzyl [(1S,6S)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.